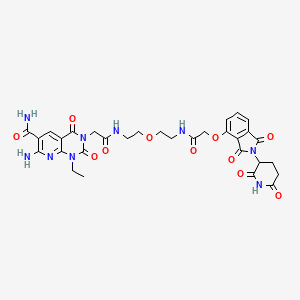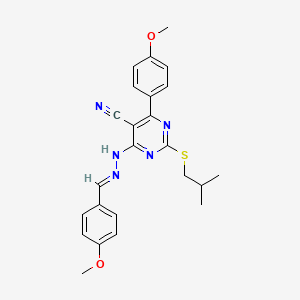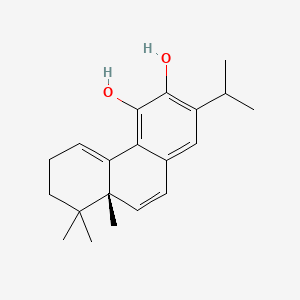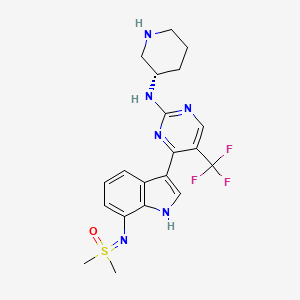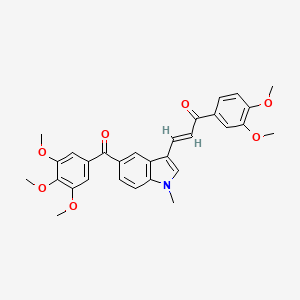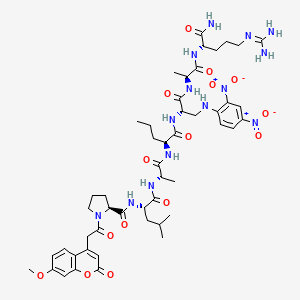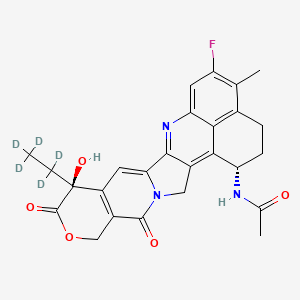
Ac-Exatecan-d5
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ac-Exatecan-d5 is a deuterium-labeled derivative of Ac-Exatecan, a compound known for its potent antitumor activity. The deuterium labeling is used primarily as a quantitative tracer in drug development due to its potential impact on the pharmacokinetics and metabolic profile of the drug .
Métodos De Preparación
The synthesis of Ac-Exatecan-d5 involves the incorporation of deuterium into the Ac-Exatecan molecule. The synthetic route typically starts with the preparation of the camptothecin scaffold, followed by the introduction of deuterium atoms at specific positions. The reaction conditions often involve the use of deuterated reagents and solvents to ensure the incorporation of deuterium. Industrial production methods may involve large-scale synthesis using similar routes but optimized for higher yields and purity .
Análisis De Reacciones Químicas
Ac-Exatecan-d5 undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions may involve reagents like sodium borohydride or lithium aluminum hydride.
Aplicaciones Científicas De Investigación
Ac-Exatecan-d5 has a wide range of applications in scientific research:
Chemistry: Used as a tracer in studying the pharmacokinetics and metabolism of drugs.
Biology: Employed in cellular studies to understand the mechanism of action of topoisomerase I inhibitors.
Medicine: Investigated for its potential in cancer therapy, particularly in targeting tumors resistant to other treatments.
Industry: Utilized in the development of antibody-drug conjugates (ADCs) for targeted cancer therapy
Mecanismo De Acción
Ac-Exatecan-d5 exerts its effects by inhibiting topoisomerase I, an enzyme crucial for DNA replication. The compound traps the topoisomerase I-DNA cleavage complex, leading to DNA damage and subsequent cell death. This mechanism is particularly effective in cancer cells, which have higher rates of DNA replication .
Comparación Con Compuestos Similares
Ac-Exatecan-d5 is compared with other camptothecin derivatives such as topotecan and irinotecan. While all these compounds inhibit topoisomerase I, this compound is noted for its stronger inhibition and broader antitumor activity. Similar compounds include:
- Topotecan
- Irinotecan
- SN-38 (active metabolite of irinotecan)
- DX-8951f (another camptothecin derivative) this compound stands out due to its deuterium labeling, which provides unique advantages in pharmacokinetic studies .
Propiedades
Fórmula molecular |
C26H24FN3O5 |
|---|---|
Peso molecular |
482.5 g/mol |
Nombre IUPAC |
N-[(10S,23S)-18-fluoro-10-hydroxy-19-methyl-5,9-dioxo-10-(1,1,2,2,2-pentadeuterioethyl)-8-oxa-4,15-diazahexacyclo[14.7.1.02,14.04,13.06,11.020,24]tetracosa-1,6(11),12,14,16,18,20(24)-heptaen-23-yl]acetamide |
InChI |
InChI=1S/C26H24FN3O5/c1-4-26(34)16-7-20-23-14(9-30(20)24(32)15(16)10-35-25(26)33)22-18(28-12(3)31)6-5-13-11(2)17(27)8-19(29-23)21(13)22/h7-8,18,34H,4-6,9-10H2,1-3H3,(H,28,31)/t18-,26-/m0/s1/i1D3,4D2 |
Clave InChI |
SRCUCWPOTBGIQM-VTJFOWRSSA-N |
SMILES isomérico |
[2H]C([2H])([2H])C([2H])([2H])[C@@]1(C2=C(COC1=O)C(=O)N3CC4=C5[C@H](CCC6=C5C(=CC(=C6C)F)N=C4C3=C2)NC(=O)C)O |
SMILES canónico |
CCC1(C2=C(COC1=O)C(=O)N3CC4=C5C(CCC6=C5C(=CC(=C6C)F)N=C4C3=C2)NC(=O)C)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


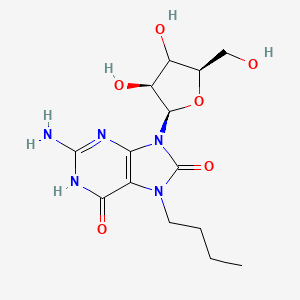

![1-[(2R,3R,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-fluoro-3-hydroxyoxolan-2-yl]pyrimidine-2,4-dione](/img/structure/B12406207.png)
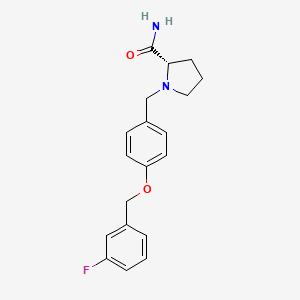
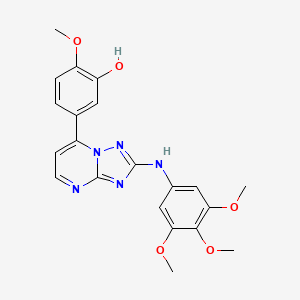
![N-[2-[(19S)-19-ethyl-19-hydroxy-14,18-dioxo-17-oxa-3,13-diazapentacyclo[11.8.0.02,11.04,9.015,20]henicosa-1(21),2,4,6,8,10,15(20)-heptaen-10-yl]ethyl]-N-propan-2-ylmethanesulfonamide](/img/structure/B12406228.png)
